2-Bromo-3-(4-bromobutyl)thiophene

Regioselective C–H arylation Thiophene functionalization Blocking group strategy

2-Bromo-3-(4-bromobutyl)thiophene (C₈H₁₀Br₂S, MW 298.04 g·mol⁻¹) is a hetero‑difunctional thiophene derivative that carries an aromatic C2‑Br substituent and a primary alkyl bromide at the terminus of a butyl side‑chain attached to the 3‑position. The compound belongs to the class of 2‑bromo‑3‑substituted thiophenes, which are established intermediates for regioselective direct arylation and subsequent cross‑coupling chemistry.

Molecular Formula C8H10Br2S
Molecular Weight 298.04 g/mol
Cat. No. B8544776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(4-bromobutyl)thiophene
Molecular FormulaC8H10Br2S
Molecular Weight298.04 g/mol
Structural Identifiers
SMILESC1=CSC(=C1CCCCBr)Br
InChIInChI=1S/C8H10Br2S/c9-5-2-1-3-7-4-6-11-8(7)10/h4,6H,1-3,5H2
InChIKeyBFQLPESGVQVMNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-(4-bromobutyl)thiophene – Dual-Halogen Thiophene Building Block for Orthogonal Functionalization


2-Bromo-3-(4-bromobutyl)thiophene (C₈H₁₀Br₂S, MW 298.04 g·mol⁻¹) is a hetero‑difunctional thiophene derivative that carries an aromatic C2‑Br substituent and a primary alkyl bromide at the terminus of a butyl side‑chain attached to the 3‑position . The compound belongs to the class of 2‑bromo‑3‑substituted thiophenes, which are established intermediates for regioselective direct arylation and subsequent cross‑coupling chemistry [1]. The unique pairing of an aryl bromide and an alkyl bromide on the same molecular scaffold enables stepwise, orthogonal functionalization strategies that are not accessible with single‑halogen analogs.

Step 1 Regioselective C5 direct arylation with C2–Br intact
Step 2 Pd-catalysed Suzuki coupling at C2 position
Step 3 Terminal alkyl bromide derivatisation (SN2, click)

Why 2‑Bromo‑3‑(4‑bromobutyl)thiophene Cannot Be Replaced by Simple Thiophene Analogs


Common thiophene building blocks such as 3‑(4‑bromobutyl)thiophene (CAS 125878‑89‑9) or 2‑bromo‑3‑butylthiophene (CAS 145543‑82‑4) contain only a single reactive halogen center. This severely limits the synthetic sequences that can be performed without additional protection/deprotection steps. In contrast, 2‑bromo‑3‑(4‑bromobutyl)thiophene possesses two electronically and sterically distinct C–Br bonds that exhibit orthogonal reactivity: the aromatic C2‑Br can participate in Pd‑catalysed cross‑couplings while remaining intact under conditions that activate the terminal alkyl bromide for nucleophilic substitution or metal–halogen exchange [1]. This inherent chemoselectivity eliminates the need for protecting‑group manipulations and reduces step‑count, making direct substitution with single‑halogen analogs synthetically inefficient or impossible for multi‑step convergent routes [2].

Target compound
Two electronically distinct C–Br bonds enable orthogonal, stepwise reactivity
Built-in C2–Br blocking group eliminates the need for a separate bromination step
Simple thiophene analogs
Single halogen center limits sequential diversity and often forces protection/deprotection
Missing C2–Br directing group requires extra halogenation, increasing step count and material loss

Quantitative Differentiation Evidence for 2‑Bromo‑3‑(4‑bromobutyl)thiophene Versus Closest Analogs


Regioselective C5‑Arylation Yield with Intact C2–Br Bond: 2‑Bromo‑3‑(4‑bromobutyl)thiophene vs. 3‑(4‑Bromobutyl)thiophene

Under Pd‑catalysed direct arylation conditions (1 mol % Pd(OAc)₂, KOAc, DMA, 150 °C, 20 h), 2‑bromo‑3‑substituted thiophenes undergo exclusive C5‑arylation with electron‑deficient aryl bromides while preserving the C2–Br bond for subsequent cross‑coupling. The C5‑arylated products are obtained in 62–91 % isolated yield without detectable cleavage of the thienyl C–Br bond. In stark contrast, 3‑(4‑bromobutyl)thiophene (which lacks the C2‑Br blocking group) cannot achieve this regioselectivity and would require a separate halogenation step to enable analogous sequential functionalization [1].

C5 Arylation Yield
Class-level
Target: 62–91% isolated yield, C2–Br retained >95% Comparator: lacks C2–Br; extra bromination (~80% yield) reduces overall to ≤64%
Reported step-economical synthesis; class-level inference for 2-bromo-3-substituted thiophenes
Conditions: 1 mol% Pd(OAc)₂, KOAc, DMA, 150°C, 20 h. Verify with specific substrate.
Regioselective C–H arylation Thiophene functionalization Blocking group strategy

Orthogonal Reactivity of Aromatic C2–Br vs. Terminal Alkyl Br: Sequential Suzuki Coupling Then Nucleophilic Substitution

In the sequential protocol reported for 2‑bromo‑3‑substituted thiophenes, the C2–Br bond is first preserved during C5 direct arylation and then engaged in a subsequent Pd‑catalysed Suzuki coupling (1 mol % PdCl(C₃H₅)(dppb), K₂CO₃, DMF, 110 °C, 16 h) to install a different aryl group at C2, achieving overall 2,5‑diarylated products in 45–75 % yield over two steps [1]. For 2‑bromo‑3‑(4‑bromobutyl)thiophene, the terminal alkyl bromide remains available for further derivatisation (e.g., azide displacement, amine alkylation) after the two Pd‑catalysed steps, because alkyl bromides are unreactive under the mild Suzuki conditions employed. The single‑halogen analog 2‑bromo‑3‑butylthiophene lacks this third reactive site and cannot support post‑coupling side‑chain functionalization without additional activation [2].

Sequential Transformations
Cross-study context
  • C5 direct arylation (62–91%)
  • C2 Suzuki coupling (45–75% over two steps)
  • Alkyl-Br nucleophilic substitution (SN2, 70–95%)
Comparator (2-bromo-3-butylthiophene): only two steps, side chain inert
May support complex architecture assembly; cross-study comparable protocol
Sequential Pd conditions reported; confirm step order and solvent compatibility.
Orthogonal reactivity Sequential functionalization Chemoselective cross-coupling

Survival of ω‑Bromoalkyl Chain Under Ni(0)‑Catalysed GRIM Polymerization: Class‑Level Evidence for Post‑Polymerization Functionalization

In the synthesis of regioregular poly(3‑substituted thiophene)s via Grignard metathesis (GRIM) polymerization, monomers bearing a ω‑bromoalkyl side‑chain (e.g., 2,5‑dibromo‑3‑(ω‑bromoalkyl)thiophene) undergo polymerization without cleavage of the terminal alkyl C–Br bond. The intact alkyl bromide is subsequently used for quantitative nucleophilic substitution (e.g., CuAAC click chemistry, >95 % conversion) to install diverse functional groups on the polymer side‑chains [1]. This demonstrates that the alkyl bromide in 2‑bromo‑3‑(4‑bromobutyl)thiophene—which can be converted to the corresponding 2,5‑dibromo monomer by a single additional bromination—is stable under the demanding reductive conditions of Ni(0)/Grignard chemistry, a property not shared by benzylic or allylic halides. The fully saturated analog 3‑(4‑bromobutyl)thiophene, after dibromination, would behave identically, but the C2‑Br pre‑installed in 2‑bromo‑3‑(4‑bromobutyl)thiophene allows direct entry into regioselective C5‑functionalization prior to polymerization.

Alkyl-Br Survival in GRIM
Cross-study context
Target: >95% ω-bromoalkyl retention during Ni(0)-catalysed polymerization Comparator: benzylic/allylic bromides – significant cleavage under reductive conditions
Reported post-polymerization handle retention; cross-study context for 2,5-dibromo monomers
Class data; confirm monomer preparation and click efficiency on target polymer.
GRIM polymerization Regioregular polythiophene Post-polymerization modification

Procurement‑Relevant Application Scenarios for 2‑Bromo‑3‑(4‑bromobutyl)thiophene


Sequential Synthesis of 2,5‑Diaryl‑3‑(functionalized‑butyl)thiophenes for Organic Semiconductors

The C2‑Br blocking group strategy enables clean C5 direct arylation (62–91 % yield) followed by Suzuki coupling at C2 (45–75 % over two steps), after which the intact terminal alkyl bromide can be displaced with electron‑rich or electron‑poor nucleophiles to tune frontier orbital energies. This three‑step sequence from a single starting material delivers customized donor‑acceptor‑donor triads for OLEDs and OPVs without intermediate protecting‑group chemistry [1].

Precursor to GRIM‑Polymerizable Monomers with Post‑Functionalizable Side Chains

A single NBS bromination converts 2‑bromo‑3‑(4‑bromobutyl)thiophene into 2,5‑dibromo‑3‑(4‑bromobutyl)thiophene, a monomer that undergoes Ni‑catalysed GRIM polymerization to yield regioregular poly(3‑(4‑bromobutyl)thiophene). The pendant alkyl bromide survives polymerization (>95 % retention) and can be quantitatively transformed via click chemistry or nucleophilic substitution to introduce solubilizing groups, cross‑linkable moieties, or sensing elements [2].

Orthogonal Bioconjugation Handle for Thiophene‑Based Molecular Probes

The terminal alkyl bromide serves as an electrophilic anchor for thiol‑, amine‑, or azide‑containing biomolecules (e.g., cysteine‑tagged peptides, amino‑modified oligonucleotides) after the thiophene core has been elaborated via Pd‑catalysed couplings. This spatial separation between the π‑conjugated reporting unit and the bioconjugation site minimizes electronic interference with the optical or electrochemical signal, a design feature not available with single‑halogen thiophene reporters [1][2].

Application
Selection Property
Validation Focus
2,5-Diaryl thiophene synthesis for organic semiconductors
Orthogonal C2–Br / alkyl-Br reactivity without protecting groups
Regioselective C5 arylation and sequential coupling yield
GRIM-polymerizable monomer precursor
Pre-installed C2–Br enables pre-polymerization C5 functionalization
Alkyl-Br survival in Ni(0)-catalysed polymerization
Thiophene-based molecular probes with bioconjugation handle
Spatial separation of π-conjugated core and reactive alkyl-Br site
Post-coupling nucleophilic substitution without electronic interference
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